1-Piperazinecarboxamidine, 4-phenethyl-
Description
1-Piperazinecarboxamidine, 4-phenethyl-, is a piperazine derivative characterized by a carboxamidine group (-C(=NH)NH₂) at the 1-position of the piperazine ring and a phenethyl (C₆H₅CH₂CH₂-) substituent at the 4-position. This structure confers unique physicochemical and biological properties, positioning it as a compound of interest in medicinal chemistry.
Properties
CAS No. |
81746-13-6 |
|---|---|
Molecular Formula |
C13H20N4 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-(2-phenylethyl)piperazine-1-carboximidamide |
InChI |
InChI=1S/C13H20N4/c14-13(15)17-10-8-16(9-11-17)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2,(H3,14,15) |
InChI Key |
LDYMDAHCRHVHIM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=N)N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=N)N |
Other CAS No. |
81746-13-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Piperazinecarboxamidine Derivatives
Structural and Functional Differences
The 4-phenethyl substituent distinguishes this compound from other piperazinecarboxamidine derivatives. Key analogs and their distinguishing features include:
Physicochemical Properties
- Lipophilicity: Phenethyl and phenoxyethyl groups increase logP, enhancing blood-brain barrier penetration .
- Molecular Weight : 4-Phenethyl derivatives (~C₁₃H₁₉N₅) are heavier than methyl (C₆H₁₄N₄) or chlorophenyl (C₁₁H₁₃ClN₄O) analogs .
- Solubility : Hemisulfate salts (e.g., 4-methyl-) improve aqueous solubility vs. free bases .
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